molecular formula C13H8Cl2INO B3686567 N-(2,3-dichlorophenyl)-4-iodobenzamide CAS No. 90665-24-0

N-(2,3-dichlorophenyl)-4-iodobenzamide

Cat. No.: B3686567
CAS No.: 90665-24-0
M. Wt: 392.02 g/mol
InChI Key: CMWHJTORFUFXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-4-iodobenzamide is an organic compound characterized by the presence of dichlorophenyl and iodophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-4-iodobenzamide typically involves the reaction of 2,3-dichloroaniline with 4-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)-4-iodobenzamide can be compared with other similar compounds such as:

  • N-(2,3-dichlorophenyl)-4-bromobenzamide
  • N-(2,3-dichlorophenyl)-4-chlorobenzamide
  • N-(2,3-dichlorophenyl)-4-fluorobenzamide

Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its bromine, chlorine, or fluorine analogs. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2INO/c14-10-2-1-3-11(12(10)15)17-13(18)8-4-6-9(16)7-5-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWHJTORFUFXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281772
Record name N-(2,3-Dichlorophenyl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90665-24-0
Record name N-(2,3-Dichlorophenyl)-4-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90665-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dichlorophenyl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-4-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-4-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-4-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-4-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-4-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-4-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.